molecular formula C24H20ClN3O6S B2743477 ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-32-8

ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2743477
CAS No.: 851950-32-8
M. Wt: 513.95
InChI Key: WMTAIGLOMJGIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-chlorophenyl group, at position 5 with a 3,4-dimethoxybenzamido moiety, and at position 1 with an ethyl carboxylate ester. The 3,4-dimethoxybenzamido group may enhance solubility or modulate bioactivity, while the 4-chlorophenyl substituent could influence steric and electronic properties. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-16-12-35-22(26-21(29)13-5-10-17(32-2)18(11-13)33-3)19(16)23(30)28(27-20)15-8-6-14(25)7-9-15/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTAIGLOMJGIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Dimethoxybenzoyl Group: This can be done using acylation reactions, such as Friedel-Crafts acylation.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thieno[3,4-d]pyridazine core distinguishes this compound from analogs with pyrrolo[3,2-d]pyrimidine (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ) or pyrazolo[3,4-d]pyrimidine cores (e.g., Example 62 in ).

Substituent Effects

  • 4-Chlorophenyl Group : Common in both the target compound and ’s pyrrolopyrimidine derivative, this group likely contributes to hydrophobic interactions in target binding.
  • 3,4-Dimethoxybenzamido vs. Dipentylamino: The polar benzamido group in the target compound may enhance solubility compared to the lipophilic dipentylamino group in .
  • Fluorinated Chromenone Substituents: The pyrazolo[3,4-d]pyrimidine in includes fluorine atoms and a chromen-4-one group, which could confer metabolic stability and π-π stacking interactions absent in the target compound.

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • The target compound’s melting point is unreported, but structurally related compounds exhibit high thermal stability. For example, the pyrazolo[3,4-d]pyrimidine in melts at 227–230°C , while DATF () melts at 170–171°C. The 3,4-dimethoxybenzamido group may lower melting points compared to non-polar substituents.

NMR Spectral Analysis

As seen in , NMR chemical shifts (e.g., regions A and B) reflect substituent-induced electronic changes. For the target compound, the 3,4-dimethoxybenzamido group would likely cause distinct deshielding in aromatic proton regions compared to dipentylamino or fluorinated analogs.

Table: Key Comparisons with Analogous Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Characterization Techniques
Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Chlorophenyl, 3,4-dimethoxybenzamido Not reported Not reported Likely X-ray, NMR
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Dipentylamino, phenyl Not reported Single-crystal X-ray SHELXL
Example 62 () Pyrazolo[3,4-d]pyrimidine Fluorine, chromen-4-one 227–230 Suzuki coupling Mass spectrometry
DATF () Furazan Aminofurazan 170–171 Multi-step synthesis DSC, impact testing

Research Implications and Gaps

  • Biological Activity : While the target compound’s bioactivity is unreported, analogs with pyrazolo/pyrrolo cores show promise in kinase inhibition or anticancer applications .
  • Synthetic Optimization : Further studies could explore catalytic systems (e.g., Pd or FeCl₃ ) for improving the target compound’s yield.
  • Thermal Stability : The thermal behavior of the 3,4-dimethoxybenzamido group warrants investigation via DSC (as in ) to assess compatibility in formulations.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that belongs to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of adenosine receptors. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O5SC_{23}H_{20}ClN_{3}O_{5}S with a molecular weight of approximately 467.94 g/mol. The compound features several key structural components:

  • Thieno[3,4-d]pyridazine core : This bicyclic structure contributes to the compound's unique reactivity and biological activity.
  • Chlorophenyl group : Positioned at the 3-position, this group may enhance interactions with biological targets.
  • Dimethoxybenzamido group : Located at the 5-position, this moiety can influence pharmacokinetics and receptor binding.

Pharmacological Properties

Research indicates that this compound acts primarily as an allosteric modulator of the human adenosine A1 receptor. This interaction stabilizes the receptor's active conformation and enhances its signaling capabilities. The following table summarizes key biological activities associated with this compound:

Activity TypeMechanism of ActionPotential Applications
Adenosine A1 receptor modulationEnhances receptor activity through allosteric mechanismsCardiovascular diseases, neurological disorders
Anticancer propertiesInduces apoptosis in cancer cell linesCancer therapy
Anti-inflammatory effectsInhibition of pro-inflammatory cytokinesTreatment of inflammatory diseases

Case Studies

  • Adenosine Receptor Modulation :
    • A study demonstrated that the compound significantly increased ERK1/2 phosphorylation in cellular assays, indicating its role in enhancing adenosine A1 receptor signaling pathways. This suggests potential therapeutic applications in conditions such as heart failure and neurodegenerative diseases where adenosine plays a critical role.
  • Anticancer Activity :
    • In vitro studies have shown that derivatives of thieno[3,4-d]pyridazine compounds exhibit cytotoxic effects on various cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazinePotential anti-inflammatory properties
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineAntiviral properties

These comparisons highlight the diverse pharmacological profiles within the thieno[3,4-d]pyridazine class and underscore the unique attributes of this compound.

Synthesis Pathways

The synthesis of this compound involves several critical steps:

  • Formation of the Thieno[3,4-d]pyridazine Core :
    • Cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
  • Introduction of Functional Groups :
    • Nucleophilic substitution reactions to introduce the chlorophenyl and dimethoxybenzamido groups.
  • Esterification :
    • Converting the carboxylic acid to an ethyl ester using standard esterification techniques.

These synthetic pathways are crucial for producing this compound in a laboratory setting while allowing for modifications to explore structure–activity relationships.

Q & A

Q. What is the core structure and key functional groups of this compound?

The compound features a thieno[3,4-d]pyridazine core fused with a thiophene and pyridazine ring. Key functional groups include:

  • A 4-chlorophenyl group at position 3.
  • A 3,4-dimethoxybenzamido substituent at position 5.
  • An ethyl ester group at position 1. These groups contribute to its chemical reactivity and potential biological activity, such as interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Core formation : Condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with ethyl acetoacetate under acidic conditions .
  • Functionalization : Introduction of the 3,4-dimethoxybenzamido group via amide coupling using activated carboxylic acid derivatives (e.g., HATU or DCC as coupling agents) .
  • Optimization : Reaction conditions (e.g., reflux in toluene, 80–100°C) and purification via column chromatography to achieve >90% purity .

Q. Which spectroscopic methods are used for structural characterization?

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography to resolve 3D conformation, though challenges like crystal disorder may require high-resolution data (e.g., data-to-parameter ratio >13) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency .
  • Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Temperature control : Reflux (100–120°C) for 6–12 hours ensures complete cyclization without decomposition .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) to isolate the product from byproducts .

Q. How to resolve contradictions in bioactivity data across studies?

Contradictions (e.g., varying IC50 values in cytotoxicity assays) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based assays) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. p-tolyl substituents) to identify critical functional groups .
  • Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to confirm target selectivity .

Q. How does molecular docking aid in understanding its mechanism of action?

  • Target prediction : Docking into adenosine receptor pockets or kinase active sites to identify binding modes .
  • Binding energy analysis : Calculate ΔG values (e.g., AutoDock Vina) to prioritize high-affinity targets .
  • Validation : Correlate docking scores with experimental IC50 values from enzyme inhibition assays .

Q. What are the challenges in crystallographic analysis of this compound?

  • Disorder : Substituents (e.g., ethyl ester) may cause electron density ambiguity, requiring low-temperature (100 K) data collection .
  • Data quality : Aim for R-factor <0.05 and redundancy >4 to resolve positional uncertainty .
  • Solvent masking : Use SQUEEZE (PLATON) to model disordered solvent molecules .

Q. How to design SAR studies focusing on substituent effects?

  • Variation of substituents :
Substituent PositionExample ModificationsObserved Impact
3 (Aryl)4-Fluorophenyl → p-tolylIncreased lipophilicity, enhanced CNS penetration
5 (Amide)3,4-Dimethoxy → nitroImproved kinase inhibition but reduced solubility
  • Testing parameters :
  • In vitro : Enzymatic assays (e.g., COX-2 inhibition) .
  • In silico : LogP calculations to predict pharmacokinetics .

Methodological Guidelines

  • Synthesis : Prioritize stepwise functionalization to avoid steric hindrance .
  • Characterization : Combine NMR (for connectivity) and HRMS (for mass validation) .
  • Bioactivity : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.